

N-[1-(4-fluorophenyl)ethyl]propanamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: N-[1-(4-fluorophenyl)ethyl]propanamide

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An In-depth Exploration of Synthesis, Characterization, and Potential Applications for Researchers, Scientists, and Drug Development Professionals.

Introduction

N-[1-(4-fluorophenyl)ethyl]propanamide is a chemical entity of significant interest within the realms of medicinal chemistry and pharmacology. As a derivative of 4-fluoroamphetamine (4-FA), a compound known for its stimulant and entactogenic effects, the N-acylation to form the propanamide introduces modifications to its physicochemical and pharmacological profile.[1][2] This guide provides a detailed technical overview of its synthesis, analytical characterization, and a discussion of its potential biological significance, drawing upon established chemical principles and data from structurally related compounds. The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and alter receptor binding affinities.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **N-[1-(4-fluorophenyl)ethyl]propanamide** is presented in the table below. These values are calculated

based on its chemical structure and provide a foundational understanding of its behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ FNO	
Molecular Weight	195.23 g/mol	[3]
IUPAC Name	N-[1-(4-fluorophenyl)ethyl]propanamide	
Canonical SMILES	<chem>CCC(=O)NC(C)C1=CC=C(C=C1)F</chem>	[4]
InChI Key	KOXWYCANIBCHTD-UHFFFAOYSA-N	[3]

Synthesis and Purification

The synthesis of **N-[1-(4-fluorophenyl)ethyl]propanamide** can be achieved through standard amidation reactions. A reliable and commonly employed method involves the acylation of the primary amine, 1-(4-fluorophenyl)ethan-1-amine, with propanoyl chloride. This nucleophilic acyl substitution reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis via Acylation

Materials:

- 1-(4-fluorophenyl)ethan-1-amine
- Propanoyl chloride
- Triethylamine (or another suitable base)
- Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-fluorophenyl)ethan-1-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude **N-[1-(4-fluorophenyl)ethyl]propanamide** can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[5]

Alternatively, recrystallization from a suitable solvent system can be employed to obtain the pure product.

Analytical Characterization

A comprehensive analytical approach is crucial for confirming the identity and purity of the synthesized **N-[1-(4-fluorophenyl)ethyl]propanamide**. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons in the ethyl, propanoyl, and fluorophenyl groups. The chemical shifts and splitting patterns will be indicative of the molecular structure. For instance, a quartet and a triplet for the propanoyl ethyl group, a quartet and a doublet for the ethyl group attached to the nitrogen, and multiplets for the aromatic protons are anticipated.[\[6\]](#)[\[7\]](#)
- ^{13}C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

- Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M^+) and characteristic fragment ions resulting from the cleavage of the amide bond and other susceptible bonds.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

- N-H stretch: A characteristic absorption band in the region of $3300\text{-}3500\text{ cm}^{-1}$.

- C=O stretch (Amide I band): A strong absorption band around 1640-1680 cm^{-1} .
- N-H bend (Amide II band): An absorption band in the region of 1515-1570 cm^{-1} .
- C-F stretch: An absorption band in the region of 1000-1400 cm^{-1} .[\[13\]](#)[\[14\]](#)

Biological Activity and Potential Applications

The biological activity of **N-[1-(4-fluorophenyl)ethyl]propanamide** is not extensively documented in publicly available literature. However, based on its structural relationship to 4-fluoroamphetamine (4-FA), some predictions can be made. 4-FA is known to act as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[\[1\]](#) It produces stimulant and entactogenic effects.[\[1\]](#)[\[2\]](#)

The N-acylation of 4-FA to form the propanamide derivative is expected to alter its pharmacokinetic and pharmacodynamic properties. The amide group can influence the molecule's polarity, membrane permeability, and metabolic stability. It is plausible that **N-[1-(4-fluorophenyl)ethyl]propanamide** may act as a prodrug to 4-FA, undergoing hydrolysis in vivo to release the parent amine. Alternatively, the intact molecule may possess its own unique pharmacological profile.

Research into structurally similar compounds suggests potential applications in pain management and as anti-inflammatory agents, possibly through interactions with opioid receptors.[\[3\]](#) Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of **N-[1-(4-fluorophenyl)ethyl]propanamide**.

Safety and Handling

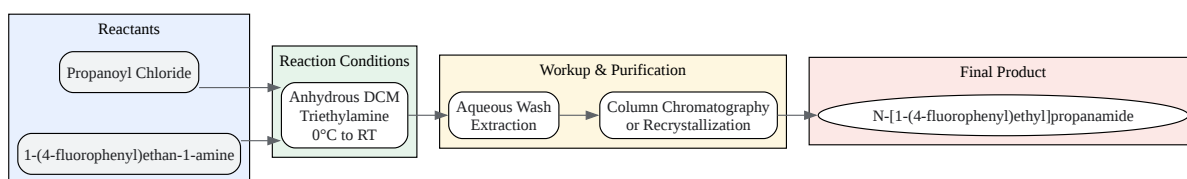
As a derivative of a psychoactive substance, **N-[1-(4-fluorophenyl)ethyl]propanamide** should be handled with appropriate safety precautions in a laboratory setting. The legal status of this compound may vary by jurisdiction, and researchers should ensure compliance with all applicable regulations. The parent compound, 4-fluoroamphetamine, has been associated with adverse health effects, and therefore, appropriate personal protective equipment should be worn when handling its derivatives.[\[15\]](#)[\[16\]](#)

Conclusion

N-[1-(4-fluorophenyl)ethyl]propanamide is a compound with interesting potential, stemming from its structural relationship to 4-fluoroamphetamine. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and potential biological significance. The detailed protocols and analytical insights serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in exploring the properties and applications of this and related molecules. Further investigation is necessary to fully understand its pharmacological profile and to determine its potential as a therapeutic agent or a tool for pharmacological research.

Visualizations

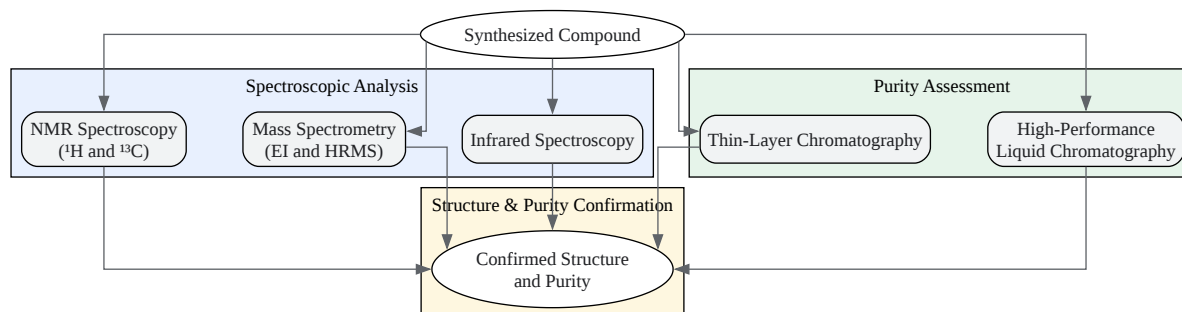
Synthesis Workflow



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Caption: A flowchart illustrating the synthesis and purification of **N-[1-(4-fluorophenyl)ethyl]propanamide**.

Analytical Characterization Workflow



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Caption: A diagram outlining the analytical workflow for the characterization of **N-[1-(4-fluorophenyl)ethyl]propanamide**.

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